Gemcabene

説明

This compound is a dialkyl ether dicarboxylic acid with antihyperlipidemic activity. In animal models this compound increased high density lipoprotein (HDL) cholesterol levels and increased HDL particle size. Low-density lipoprotein cholesterol, trigylcerides, and apolipoprotein C-III levels were decreased as well. In human test subjects, the HDL lowering effect of this compound was only seen in patients with high (>200 mg/dl) levels of triglycerides.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

See also: this compound Calcium (active moiety of).

特性

IUPAC Name |

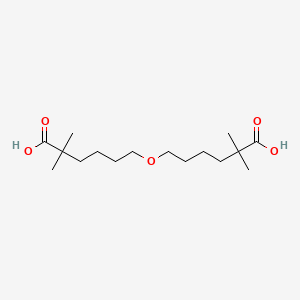

6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMBRCRVFFHJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171407 | |

| Record name | Gemcabene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183293-82-5 | |

| Record name | Gemcabene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183293825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemcabene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemcabene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMCABENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96UX1DDKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gemcabene mechanism of action for lipid reduction

An In-depth Technical Guide on the Core Mechanism of Action of Gemcabene for Lipid Reduction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (cipozafen) is a first-in-class, small-molecule drug candidate developed for the treatment of dyslipidemia and related cardiometabolic disorders. Its mechanism of action is multifaceted, addressing multiple pathways involved in lipid metabolism and inflammation, distinguishing it from other lipid-lowering agents like statins and fibrates. The core mechanisms involve the downregulation of hepatic apolipoprotein C-III (ApoC-III) synthesis and the inhibition of overall hepatic fatty acid and cholesterol synthesis, leading to a significant reduction in triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and non-high-density lipoprotein cholesterol (non-HDL-C).[1][2] Additionally, this compound has demonstrated potent anti-inflammatory effects by reducing high-sensitivity C-reactive protein (hsCRP) levels.[3] Crucially, its lipid-regulating effects are independent of direct activation of peroxisome proliferator-activated receptors (PPARs), a key differentiator from the fibrate class of drugs.[4][5]

Core Mechanism of Action for Lipid Reduction

This compound's primary lipid-lowering effects are centered in the liver and mediated through two principal pathways:

-

Downregulation of Hepatic Apolipoprotein C-III (ApoC-III) and Enhanced VLDL Catabolism : this compound reduces the hepatic synthesis of ApoC-III messenger RNA (mRNA).[2][6] ApoC-III is a key inhibitor of lipoprotein lipase (LPL) and hepatic lipase, enzymes responsible for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By reducing ApoC-III levels, this compound enhances the activity of these lipases, leading to accelerated clearance and catabolism of VLDL particles from the circulation.[2][7] This increased VLDL turnover is a primary driver of the observed reduction in plasma triglycerides.

-

Inhibition of Hepatic Lipid Synthesis : Early mechanistic studies demonstrated that this compound inhibits the incorporation of ¹⁴C-acetate into hepatocytes.[6][8] Acetate is a fundamental precursor for the synthesis of both fatty acids and cholesterol via acetyl-CoA. By limiting the availability of this building block, this compound effectively reduces the overall hepatic production of these lipids, resulting in decreased assembly and secretion of VLDL particles from the liver.[2][7]

These dual actions—enhancing the clearance of existing triglyceride-rich lipoproteins and reducing the synthesis of new ones—result in a potent reduction of plasma TG, VLDL-C, and consequently, LDL-C.

dot

Caption: Signaling pathway for this compound's core lipid-lowering effects.

Independence from PPAR Activation

A critical aspect of this compound's mechanism is its independence from direct PPAR activation. While some in vivo effects in rodents suggested modulation of PPAR target genes, comprehensive transactivation studies have ruled out this compound as a direct agonist or antagonist for human, rat, or mouse PPAR-α, PPAR-γ, and PPAR-δ receptors.[5] This was further substantiated in studies using PPAR-α knockout (KO) mice, where this compound still produced significant reductions in VLDL-C (-47%), LDL-C (-22%), and triglycerides (-46%), confirming a PPAR-α independent pathway for its lipid-lowering effects.[9][10] This profile distinguishes it from fibrates, which primarily function as PPAR-α agonists.

dot

Caption: Logical diagram illustrating this compound's PPAR-independent mechanism.

Quantitative Data from Clinical Trials

Multiple Phase 2 clinical trials have evaluated the efficacy of this compound as both a monotherapy and an add-on to statin therapy. The data consistently show dose-dependent reductions in key atherogenic lipids and inflammatory markers.

Table 1: Efficacy of this compound in Patients with Low HDL-C (Data from Bays et al., Am J Cardiol, 2003)[11]

| Parameter | Patient Stratum | This compound 150 mg | This compound 300 mg | This compound 600 mg | This compound 900 mg |

| HDL-C | TG ≥200 mg/dL | ▲ 18% | ▲ 12% | - | - |

| Triglycerides | TG ≥200 mg/dL | ▼ 27% | ▼ 39% | - | - |

| LDL-C | Both TG Strata | - | - | ▼ 15% | ▼ 25% |

| Apolipoprotein B | Both TG Strata | - | - | Proportionate ▼ | Proportionate ▼ |

| Statistically significant vs. placebo |

Table 2: Efficacy of this compound as Add-On to Statin Therapy (Data from Stein et al., J Clin Lipidol, 2016)[3]

| Parameter | Placebo | This compound 300 mg | This compound 900 mg |

| LDL-C (Mean % Change) | ▼ 6.2% | ▼ 23.4%* | ▼ 27.7% |

| hsCRP (Median % Change) | ▼ 11.1% | ▼ 26.1% | ▼ 53.9% |

| **P = .005 vs. placebo; *P < .001 vs. placebo |

Table 3: Efficacy of this compound Monotherapy and in Combination with Atorvastatin (Data from an 8-week, Phase 2 study abstract)[7]

| Parameter | Treatment Group | Median % Reduction |

| hsCRP | This compound 300 mg Monotherapy | 25.8% |

| hsCRP | This compound 600 mg Monotherapy | 41.5% |

| hsCRP | This compound 900 mg Monotherapy | 35.3% |

| hsCRP | This compound 300 mg + Atorvastatin | Additional 16%* |

| hsCRP | This compound 600 mg + Atorvastatin | Additional 23% |

| hsCRP | This compound 900 mg + Atorvastatin | Additional 28%*** |

| P=0.0237; **P=0.0017; **P=0.0001 vs. atorvastatin monotherapy |

Experimental Protocols

Detailed experimental protocols are proprietary; however, methodologies can be summarized from published literature.

1. PPAR Transactivation Assays

-

Objective : To determine if this compound directly activates PPAR subtypes.[5]

-

Methodology :

-

Cell Lines : Not explicitly stated, but typically involves transfecting a suitable cell line (e.g., HEK293, HepG2) with expression vectors for human, rat, or mouse PPAR-α, γ, or δ.

-

Reporter System : A co-transfected reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Procedure : Cells are treated with varying concentrations of this compound (up to 300 μM) or known PPAR agonists (e.g., fenofibric acid, rosiglitazone).[5]

-

Endpoint : Reporter gene activity (e.g., luminescence) is measured to quantify the degree of receptor activation. A lack of increase in signal indicates no agonist activity.

-

2. PPAR-α Knockout Mouse Study

-

Objective : To assess the in vivo lipid-lowering efficacy of this compound in the absence of PPAR-α.[10]

-

Methodology :

-

Animal Model : Wild-type (WT) and PPAR-α knockout (KO) mice.

-

Treatment Groups : Mice were administered diets containing this compound (0.3%), Wy-14643 (a reference PPAR-α agonist, 0.1%), or gemfibrozil (0.3%) for 8 days.[10]

-

Endpoints : Plasma levels of triglycerides, VLDL-C, LDL-C, and ApoCIII were measured. Hepatic mRNA levels of ApoCIII and acyl CoA oxidase (a PPAR-α target gene) were quantified via qPCR. Liver-to-body weight ratios were recorded to assess hepatomegaly.

-

3. Human Clinical Trial (Add-On to Statin)

-

Objective : To evaluate the efficacy and safety of this compound as an add-on to stable statin therapy.[3]

-

Methodology :

-

Design : 8-week, double-blind, placebo-controlled, randomized, phase 2 study.

-

Patient Population : 66 men and postmenopausal women with LDL-C ≥130 mg/dL while on stable low- to high-intensity statin therapy.[3]

-

Randomization : Patients were randomized 1:1:1 to receive this compound 300 mg, this compound 900 mg, or placebo once daily.

-

Primary Endpoint : Mean percent change in LDL-C from baseline to week 8.

-

Secondary Endpoints : Median percent change in hsCRP, safety, and tolerability.

-

dot

Caption: Generalized workflow for a this compound phase 2 clinical trial.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of this compound as add-on to stable statin therapy in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Comparative Evaluation of this compound and Peroxisome Proliferator-Activated Receptor Ligands in Transcriptional Assays of Peroxisome Proliferator-Activated Receptors: Implication for the Treatment of Hyperlipidemia and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Systematic Review of the Randomized Controlled Trials of this compound and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Effectiveness and tolerability of a new lipid-altering agent, this compound, in patients with low levels of high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemcabene's Role in Cholesterol Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcabene is a lipid-lowering agent that has demonstrated efficacy in reducing low-density lipoprotein cholesterol (LDL-C), triglycerides, and C-reactive protein (CRP)[1][2][3][4]. Its mechanism of action is multifaceted, primarily involving the modulation of lipoprotein metabolism and a reduction in hepatic lipid synthesis. This technical guide provides an in-depth exploration of this compound's core mechanism in inhibiting cholesterol synthesis, supported by quantitative data from clinical trials, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: A Dual Approach to Lipid Reduction

This compound's primary impact on lipid metabolism stems from two key actions: the reduction of hepatic apolipoprotein C-III (apoC-III) messenger RNA (mRNA) and the inhibition of de novo lipogenesis through the reduced incorporation of acetate into cholesterol and fatty acids[1][5].

Regulation of Apolipoprotein C-III and VLDL Catabolism

A pivotal aspect of this compound's mechanism is its ability to decrease the hepatic production of apoC-III mRNA[1][5]. ApoC-III is a key protein that inhibits lipoprotein lipase (LPL) and hepatic lipase, enzymes crucial for the breakdown of triglycerides within very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By reducing apoC-III levels, this compound effectively enhances the catabolism of VLDL, leading to a reduction in circulating triglycerides and, consequently, a decrease in the precursors available for LDL-C formation.

dot

Caption: this compound's Reduction of ApoC-III and Enhancement of VLDL Catabolism.

Inhibition of Hepatic Cholesterol and Fatty Acid Synthesis

The foundational mechanism of this compound's effect on cholesterol synthesis is its ability to inhibit the incorporation of 14C-acetate into hepatocytes, thereby blocking the biosynthesis of both fatty acids and cholesterol[1][5]. Acetate is a fundamental building block for these lipids, and its reduced utilization points to an upstream effect on the synthesis pathway. While the precise molecular target for this inhibition is not fully elucidated, it is understood to be a key contributor to its lipid-lowering effects.

dot

Caption: this compound's Inhibition of Acetate Incorporation into Lipid Synthesis Pathways.

Quantitative Data from Clinical Trials

The lipid-lowering efficacy of this compound has been demonstrated in several clinical trials. The following tables summarize the key quantitative findings.

| Study | Dosage | Treatment Duration | Parameter | Mean Percent Change from Baseline | Reference |

| Phase 2 | 300 mg | 8 weeks | LDL-C | -23.4% | [2] |

| Phase 2 | 900 mg | 8 weeks | LDL-C | -27.7% | [2] |

| Phase 2 | 300 mg | 8 weeks | hsCRP | -26.1% (median) | [2] |

| Phase 2 | 900 mg | 8 weeks | hsCRP | -53.9% (median) | [2] |

| Dose-response Study | 150 mg | 12 weeks | HDL-C (in patients with TG ≥200 mg/dL) | +18% | [3][4] |

| Dose-response Study | 150 mg | 12 weeks | Triglycerides (in patients with TG ≥200 mg/dL) | -27% | [3][4] |

| Dose-response Study | 300 mg | 12 weeks | Triglycerides (in patients with TG ≥200 mg/dL) | -39% | [3][4] |

| Dose-response Study | 600 mg | 12 weeks | LDL-C | -15% | [3][4] |

| Dose-response Study | 900 mg | 12 weeks | LDL-C | -25% | [3][4] |

| ROYAL-1 (Phase 2b) | 600 mg | 12 weeks | LDL-C | -17.2% | [6] |

| ROYAL-1 (Phase 2b) | 600 mg | 12 weeks | hsCRP | -40% (median) | [6] |

Detailed Experimental Protocols

Measurement of ApoC-III mRNA Levels in Hepatocytes

This protocol outlines a general method for quantifying the effect of this compound on apoC-III mRNA expression in cultured hepatocytes, a key experiment to elucidate its mechanism of action.

Objective: To determine the relative expression levels of apoC-III mRNA in hepatocytes treated with this compound compared to a vehicle control.

Materials:

-

Cultured human hepatocytes (e.g., HepG2 or primary human hepatocytes)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable vehicle, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative real-time PCR (qPCR) instrument and reagents (including primers and probes for apoC-III and a reference gene like GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Plate hepatocytes at a suitable density in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Treat the cells with varying concentrations of this compound or the vehicle control for a predetermined time period (e.g., 24 hours).

-

-

RNA Extraction:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, primers and probe for apoC-III, and a reference gene (e.g., GAPDH), and the qPCR master mix.

-

Perform the qPCR reaction using a thermal cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both apoC-III and the reference gene.

-

Calculate the relative expression of apoC-III mRNA using the ΔΔCt method, normalizing the apoC-III expression to the reference gene and comparing the this compound-treated samples to the vehicle control.

-

dot

Caption: Experimental Workflow for Measuring ApoC-III mRNA Levels.

14C-Acetate Incorporation Assay for Cholesterol and Fatty Acid Synthesis

This assay is fundamental to understanding this compound's inhibitory effect on the de novo synthesis of lipids.

Objective: To measure the rate of incorporation of radiolabeled acetate into cholesterol and fatty acids in hepatocytes in the presence and absence of this compound.

Materials:

-

Cultured hepatocytes

-

Cell culture medium

-

This compound

-

Vehicle control

-

[14C]-acetate

-

Lipid extraction solvents (e.g., hexane/isopropanol mixture)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Pre-treatment:

-

Culture hepatocytes as described in the previous protocol.

-

Pre-incubate the cells with this compound or vehicle control for a specified time.

-

-

Radiolabeling:

-

Add [14C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

-

-

Lipid Extraction:

-

Wash the cells with PBS.

-

Extract the total lipids from the cells using an appropriate solvent system.

-

-

Separation of Lipid Classes:

-

Separate the extracted lipids into different classes (e.g., cholesterol, fatty acids, triglycerides) using TLC.

-

-

Quantification of Radioactivity:

-

Scrape the spots corresponding to cholesterol and fatty acids from the TLC plate.

-

Measure the radioactivity in each spot using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein content of the cell lysate.

-

Compare the incorporation of [14C]-acetate in this compound-treated cells to that in vehicle-treated cells to determine the percentage of inhibition.

-

dot

Caption: Workflow for the 14C-Acetate Incorporation Assay.

Conclusion

This compound exerts its cholesterol-lowering effects through a dual mechanism that involves both the enhanced clearance of triglyceride-rich lipoproteins via the downregulation of hepatic apoC-III and the direct inhibition of the initial steps of cholesterol and fatty acid synthesis in the liver. The quantitative data from clinical trials robustly support its efficacy in modulating key lipid parameters. The provided experimental protocols offer a foundational framework for researchers to further investigate and understand the nuanced molecular interactions of this compound in the complex landscape of lipid metabolism. Further research is warranted to precisely identify the direct molecular targets within the cholesterol synthesis pathway that are affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of this compound as add-on to stable statin therapy in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. certara.com [certara.com]

- 4. Effectiveness and tolerability of a new lipid-altering agent, this compound, in patients with low levels of high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Systematic Review of the Randomized Controlled Trials of this compound and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioCentury - Gemphire reports Phase IIb data of this compound for hypercholesterolemia [biocentury.com]

Unraveling the Anti-inflammatory Potential of Gemcabene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of gemcabene, a novel small molecule with demonstrated lipid-lowering and anti-inflammatory efficacy. This document summarizes key quantitative data from clinical and preclinical studies, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development efforts in the field of inflammatory diseases.

Core Anti-inflammatory Mechanism

This compound has been shown to exert its anti-inflammatory effects primarily through the transcriptional down-regulation of C-reactive protein (CRP), a key biomarker of inflammation. This mechanism is particularly relevant in the context of atherosclerosis and other inflammatory conditions.[1][2][3] The core of this mechanism involves the inhibition of pro-inflammatory cytokine-induced CRP production.[1][2][4] Specifically, this compound interferes with the signaling pathways induced by interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[1][2][3]

The molecular machinery targeted by this compound centers on the transcriptional regulation of the CRP gene. It has been demonstrated that this compound's action is mediated through the C/EBP-δ and NF-κB binding sites on the CRP promoter.[1][2][5] Gel shift assays have identified the transcription factor C/EBP-δ as a major player in this process.[1][2] By interfering with the binding of these transcription factors, this compound effectively suppresses the inflammatory cascade that leads to elevated CRP levels.[3]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in both clinical trials and in vitro studies. The following tables summarize the key findings.

Table 1: Clinical Trial Data - Reduction in High-Sensitivity C-Reactive Protein (hsCRP)

| Study Population | Treatment Group | Dosage | Median % Reduction in hsCRP | p-value |

| Hypercholesterolemic Patients (Phase 2)[6][7] | This compound Monotherapy | 300 mg/day | 25.8% | - |

| 600 mg/day | 41.5% | 0.0070 | ||

| 900 mg/day | 35.3% | 0.0018 | ||

| Placebo | - | 9.4% | - | |

| Hypercholesterolemic Patients on Stable Statin Therapy[8] | This compound Add-on | 300 mg | -26.1% | 0.196 |

| 900 mg | -53.9% | < 0.001 | ||

| Placebo Add-on | - | -11.1% | - | |

| Hypercholesterolemic Patients (Aggregated data with Atorvastatin)[6][7] | This compound + Atorvastatin | 300 mg | Additional 16% | 0.0237 |

| 600 mg | Additional 23% | 0.0017 | ||

| 900 mg | Additional 28% | 0.0001 |

Table 2: In Vitro Data - Inhibition of Inflammatory Markers

| Cell Line | Stimulant | This compound Concentration | % Inhibition |

| Human Hepatoma Cells (PLC/PRF/5)[1][2] | IL-6 + IL-1β | 2 mM | 70% (CRP Production) |

| Primary Human Coronary Artery Endothelial Cells[2] | TNF-α | 2 mM | 70% (CRP and IL-6 Production) |

| Human Hepatoma Cells (PLC/PRF/5)[1] | IL-6 or IL-6 + IL-1β | 2 mM | >50% (CRP Promoter Activity) |

Key Experimental Protocols

The following sections detail the methodologies employed in the key studies that have elucidated the anti-inflammatory properties of this compound.

In Vitro Inhibition of Cytokine-Induced CRP Production

-

Cell Culture: Human hepatoma cell lines, such as PLC/PRF/5 (Alexander) or HepG2, are cultured to confluence.[1] Primary human coronary artery endothelial cells (HCAEC) are also utilized.[1]

-

Stimulation: Cells are stimulated with a combination of pro-inflammatory cytokines, typically IL-6 and IL-1β, or TNF-α to induce the production of CRP and other inflammatory markers like IL-6.[1][2]

-

Treatment: Prior to or concurrently with cytokine stimulation, cells are treated with varying concentrations of this compound.

-

Quantification: The concentration of secreted CRP or IL-6 in the cell culture supernatant is measured using standard immunoassay techniques, such as ELISA.[1]

CRP Promoter Activity Assay

-

Plasmid Construction: A reporter plasmid is constructed containing the human CRP promoter sequence fused upstream of a reporter gene, such as luciferase.[1]

-

Transfection: The reporter plasmid is transfected into a suitable cell line, like the Alexander human hepatoma cells.[1]

-

Treatment and Stimulation: Transfected cells are pre-treated with this compound followed by stimulation with IL-6 or a combination of IL-6 and IL-1β.[1]

-

Luciferase Assay: The activity of the luciferase reporter gene is measured to quantify the transcriptional activity of the CRP promoter. A decrease in luciferase activity in this compound-treated cells indicates transcriptional down-regulation of CRP.[1][2]

Gel Shift Assay (Electrophoretic Mobility Shift Assay - EMSA)

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells that have been treated with or without this compound and stimulated with cytokines.

-

Probe Labeling: A DNA probe corresponding to the C/EBP or NF-κB binding site within the CRP promoter is labeled with a radioactive or fluorescent tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the binding of transcription factors.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is visualized to detect shifts in the mobility of the probe, which indicate the binding of transcription factors. A reduction in the shifted band in the presence of this compound suggests interference with transcription factor binding.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

Caption: this compound's mechanism of CRP reduction.

Caption: In vitro experimental workflow.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily by inhibiting the production of C-reactive protein at the transcriptional level.[1][2] The mechanism involves the modulation of the C/EBP-δ and NF-κB signaling pathways.[1][2][5] The quantitative data from both clinical and preclinical studies provide strong evidence for its potential as a therapeutic agent in conditions characterized by chronic inflammation. The detailed experimental protocols and visualized pathways presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-inflammatory potential of this compound.

References

- 1. This compound, a first-in-class lipid-lowering agent in late-stage development, down-regulates acute-phase C-reactive protein via C/EBP-δ-mediated transcriptional mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a first-in-class lipid-lowering agent in late-stage development, down-regulates acute-phase C-reactive protein via C/EBP-δ-mediated transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Systematic Review of the Randomized Controlled Trials of this compound and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of this compound as add-on to stable statin therapy in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemcabene and apolipoprotein C-III (apoC-III) mRNA reduction

An In-Depth Technical Guide to Gemcabene and Apolipoprotein C-III (ApoC-III) mRNA Reduction

Introduction

This compound (CI-1027) is a first-in-class, small molecule drug candidate developed for the treatment of dyslipidemia and related cardiometabolic diseases. It is chemically designated as 6,6′-oxybis (2,2-dimethylhexanoic acid) monocalcium salt.[1] Clinically, this compound has demonstrated efficacy in lowering low-density lipoprotein cholesterol (LDL-C), non-high-density lipoprotein cholesterol (non-HDL-C), triglycerides (TG), and high-sensitivity C-reactive protein (hsCRP).[2] A core component of its lipid-modulating effect is its ability to reduce hepatic expression of apolipoprotein C-III (apoC-III). This guide provides a detailed technical overview of the mechanisms, experimental validation, and key data related to this compound's action on apoC-III mRNA.

Core Mechanism of Action: ApoC-III mRNA Downregulation

This compound's primary mechanism for triglyceride reduction involves the targeted downregulation of apoC-III messenger RNA (mRNA) in the liver.[1] ApoC-III is a key protein in lipid metabolism, primarily synthesized in the liver, that acts as a potent inhibitor of lipoprotein lipase (LPL) and hepatic lipase. By inhibiting these enzymes, apoC-III slows the catabolism of triglyceride-rich lipoproteins (TRLs) such as very-low-density lipoproteins (VLDL) and chylomicrons. It also impedes the hepatic uptake of TRL remnants.

By reducing the transcription of the APOC3 gene, this compound leads to lower levels of circulating apoC-III protein. This disinhibition of LPL and enhanced hepatic clearance of TRLs results in a significant reduction in plasma triglyceride levels. This liver-directed action enhances the clearance of VLDL from the plasma.[1]

Independence from PPAR Activation

Initial investigations into this compound's mechanism considered its structural similarity to fibrates, which act as peroxisome proliferator-activated receptor alpha (PPAR-α) agonists. In rodent models, this compound treatment led to changes in genes typically regulated by PPARs, such as ApoC-III and ApoA-I.[2] However, extensive transactivation assays have demonstrated that this compound is not a direct agonist or antagonist of human, rat, or mouse PPAR-α, PPAR-γ, or PPAR-δ receptors.[2][3] Compared to potent PPAR agonists like fenofibric acid, this compound showed no or minimal transactivation activity, even at high concentrations.[2]

Further evidence comes from studies in PPAR-α knockout (KO) mice. In these animals, which lack the PPAR-α receptor, this compound was still effective at lowering VLDL-C and plasma triglycerides, confirming that its lipid-lowering efficacy occurs via a PPAR-α-independent pathway.[4]

Additional Mechanisms

Beyond its effect on apoC-III, this compound also exhibits other metabolic activities:

-

Inhibition of Cholesterol and Fatty Acid Synthesis: this compound has been shown to inhibit the incorporation of ¹⁴C-acetate into hepatocytes, a process that disrupts the de novo biosynthesis of both cholesterol and fatty acids.[1][3][5]

-

Anti-Inflammatory Effects: this compound significantly reduces levels of the inflammatory biomarker hsCRP.[6][7] This effect is mediated at the transcriptional level by inhibiting cytokine-induced CRP gene expression, involving the transcription factors C/EBP-δ and potentially NF-κB.[6][8][9]

Data Presentation: Summary of Efficacy

The following tables summarize the quantitative data from key preclinical and clinical studies, highlighting this compound's effect on lipid parameters and relevant biomarkers.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Model | Treatment | Duration | Key Findings | Reference |

| Wild-Type (WT) Mice | This compound (0.3% diet) | 8 days | Plasma ApoC-III: -24%; Hepatic ApoC-III mRNA: -12% (NS) | [4] |

| PPAR-α Knockout (KO) Mice | This compound (0.3% diet) | 8 days | VLDL-C: -47%; LDL-C: -22%; TG: -46%; Plasma ApoC-III: -16% (NS) | [4] |

| STAM™ Model of NASH | This compound (100 mg/kg) | Not specified | Significantly downregulated hepatic mRNA of ApoC-III, TNF-α, MCP-1, NF-κB | [10] |

NS: Not Statistically Significant

Table 2: Clinical Efficacy of this compound in Human Trials

| Study Population | Background Therapy | Treatment | Duration | Key Lipid/Biomarker Changes (from baseline) | Reference |

| Hypercholesterolemic Patients | Stable Statin Therapy | This compound 900 mg | 8 weeks | LDL-C: -27.7%; hsCRP: -53.9% | [7] |

| Low HDL-C, TG ≥200 mg/dL | Diet | This compound 150 mg | 12 weeks | HDL-C: +18%; TG: -27% | [11] |

| Low HDL-C, TG ≥200 mg/dL | Diet | This compound 300 mg | 12 weeks | TG: -39% | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate this compound's mechanism of action.

Protocol 1: PPAR Subtype Transactivation Assay

-

Objective: To determine if this compound directly activates PPAR-α, -γ, or -δ receptors.

-

Cell Line: Chinese Hamster Ovary (CHO) or similar cell line suitable for transfection.

-

Reagents:

-

Expression plasmids for human, mouse, and rat PPAR-α, -γ, and -δ.

-

A luciferase reporter plasmid containing a PPAR response element (PPRE).

-

Transfection reagent (e.g., Lipofectamine).

-

This compound (e.g., 100 µM, 300 µM).

-

Reference PPAR agonists (e.g., fenofibric acid for PPAR-α, rosiglitazone for PPAR-γ).

-

Cell culture medium and lysis buffer.

-

Luciferase assay substrate.

-

-

Methodology:

-

Cells are seeded in multi-well plates and allowed to attach overnight.

-

Cells are co-transfected with a specific PPAR subtype expression plasmid and the PPRE-luciferase reporter plasmid. A β-galactosidase plasmid is often co-transfected as an internal control for transfection efficiency.

-

Following transfection (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of this compound, a reference agonist, or vehicle control.

-

Cells are incubated for another 24 hours.

-

Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

The fold-change in luciferase activity relative to the vehicle control is calculated to determine the level of receptor transactivation.[1][2]

-

Protocol 2: In Vivo Efficacy Study in PPAR-α Knockout Mice

-

Objective: To assess the lipid-lowering effects of this compound in the absence of the PPAR-α receptor.

-

Animal Model: Wild-type (WT) and homozygous PPAR-α knockout (KO) mice on a C57BL/6 background.

-

Materials:

-

This compound, Wy-14643 (reference PPAR-α agonist), Gemfibrozil.

-

Standard rodent chow.

-

Blood collection supplies (e.g., EDTA tubes).

-

RNA extraction and qPCR reagents.

-

-

Methodology:

-

WT and PPAR-α KO mice are randomized into treatment groups (e.g., vehicle control, this compound, Wy-14643).

-

The compounds are administered as diet admixtures at specified concentrations (e.g., 0.3% for this compound) for a set duration (e.g., 8 days).[4]

-

At the end of the treatment period, animals are fasted, and blood samples are collected via cardiac puncture for lipid analysis.

-

Plasma is separated by centrifugation and analyzed for triglycerides, VLDL-C, LDL-C, and apoC-III levels using standard enzymatic assays or ELISA.

-

Livers are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Total RNA is extracted from liver tissue.

-

The expression of target genes (e.g., ApoC-III, ACO) is quantified using quantitative real-time PCR (qPCR), with results normalized to a housekeeping gene (e.g., Gapdh).[4]

-

Visualizations: Pathways and Workflows

// Nodes Gem [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ApoC3_mRNA [label="Hepatic ApoC-III\nmRNA Transcription ⬇", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ApoC3_Protein [label="ApoC-III Protein\nSynthesis ⬇", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LPL [label="Lipoprotein Lipase (LPL)\nActivity ⬆", fillcolor="#34A853", fontcolor="#FFFFFF"]; VLDL_Clearance [label="VLDL & TRL\nClearance ⬆", fillcolor="#34A853", fontcolor="#FFFFFF"]; Triglycerides [label="Plasma\nTriglycerides ⬇", fillcolor="#FBBC05", fontcolor="#202124"];

Synth_Inhibit [label="Inhibition of Fatty Acid &\nCholesterol Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipids_Out [label="Lower LDL-C & TG", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Gem -> ApoC3_mRNA; ApoC3_mRNA -> ApoC3_Protein; ApoC3_Protein -> LPL; LPL -> VLDL_Clearance; VLDL_Clearance -> Triglycerides; Gem -> Synth_Inhibit -> Lipids_Out; } dot Caption: Proposed mechanism of action for this compound's lipid-lowering effects.

// Nodes Start [label="Seed CHO Cells\nin Multi-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfect [label="Co-transfect with:\n1. PPAR Expression Plasmid\n2. PPRE-Luciferase Reporter", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat Cells with:\n- this compound\n- Reference Agonist\n- Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24 Hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="Lyse Cells & Measure\nLuciferase Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Data:\nCalculate Fold-Change\nvs. Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Transfect; Transfect -> Treat; Treat -> Incubate; Incubate -> Lyse; Lyse -> Analyze; } dot Caption: Experimental workflow for the PPAR transactivation assay.

Conclusion

This compound represents a novel therapeutic agent that modulates lipid metabolism through a distinct molecular mechanism. The core of its triglyceride-lowering action is the downregulation of hepatic apolipoprotein C-III mRNA, which enhances the clearance of triglyceride-rich lipoproteins. Crucially, extensive preclinical data from both in vitro transactivation assays and in vivo knockout mouse models confirm that this effect is independent of direct PPAR activation, distinguishing it from fibrate drugs. In addition to its primary effect on apoC-III, this compound also contributes to a favorable metabolic profile by inhibiting cholesterol synthesis and exerting anti-inflammatory effects through the transcriptional regulation of C-reactive protein. This multifaceted mechanism of action supports its continued development for managing dyslipidemia in high-risk patient populations. Further research will continue to fully elucidate the upstream transcription factors and signaling pathways that mediate its specific effect on the APOC3 gene.

References

- 1. A Systematic Review of the Randomized Controlled Trials of this compound and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Evaluation of this compound and Peroxisome Proliferator-Activated Receptor Ligands in Transcriptional Assays of Peroxisome Proliferator-Activated Receptors: Implication for the Treatment of Hyperlipidemia and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a first-in-class lipid-lowering agent in late-stage development, down-regulates acute-phase C-reactive protein via C/EBP-δ-mediated transcriptional mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound as add-on to stable statin therapy in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a first-in-class lipid-lowering agent in late-stage development, down-regulates acute-phase C-reactive protein via C/EBP-δ-mediated transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. This compound downregulates inflammatory, lipid-altering and cell-signaling genes in the STAM™ model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effectiveness and tolerability of a new lipid-altering agent, this compound, in patients with low levels of high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Targets of Gemcabene in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of gemcabene in hepatocytes, focusing on its role in lipid metabolism and inflammation. This compound (CI-1027) is a small molecule drug candidate that has been investigated for its potential to treat dyslipidemia and related metabolic disorders.[1] This document synthesizes findings from preclinical and clinical studies to elucidate its primary molecular targets and signaling pathways within the liver.

Core Molecular Mechanisms of Action

This compound's therapeutic effects in hepatocytes are primarily driven by a dual mechanism of action: the modulation of apolipoprotein C-III (apoC-III) expression and the inhibition of acetyl-CoA carboxylase (ACC). These actions collectively contribute to the reduction of plasma lipids and inflammatory markers.

Downregulation of Apolipoprotein C-III (ApoC-III)

A primary and well-established mechanism of this compound is the reduction of hepatic apoC-III messenger RNA (mRNA) levels.[1] ApoC-III is a key regulator of triglyceride metabolism, and its inhibition leads to enhanced clearance of very-low-density lipoproteins (VLDLs) from the plasma.[1][2] By reducing apoC-III synthesis in hepatocytes, this compound facilitates the catabolism of triglyceride-rich lipoproteins, thereby lowering plasma triglyceride levels.

Inhibition of Acetyl-CoA Carboxylase (ACC)

This compound has been shown to inhibit the activity of ACC1, a rate-limiting enzyme in de novo lipogenesis (DNL), the process of synthesizing fatty acids.[3] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a crucial building block for fatty acid synthesis. By inhibiting ACC1, this compound reduces the production of fatty acids in the liver, which in turn can lead to decreased triglyceride synthesis and secretion.

Key Signaling Pathways Modulated by this compound

The molecular actions of this compound are integrated into broader signaling networks within the hepatocyte that regulate lipid metabolism and inflammation.

Lipid Metabolism Pathway

This compound's impact on lipid metabolism is multifaceted, stemming from its effects on both apoC-III and ACC. The reduction in apoC-III enhances the activity of lipoprotein lipase (LPL), which hydrolyzes triglycerides in VLDL and chylomicrons. This leads to increased clearance of these lipoproteins. The inhibition of ACC1 reduces the pool of fatty acids available for triglyceride synthesis. While a direct link to AMP-activated protein kinase (AMPK) activation by this compound is not definitively established, the inhibition of ACC is a known downstream effect of AMPK activation.[4] AMPK is a central regulator of cellular energy homeostasis; its activation promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. This compound's inhibition of ACC aligns with the metabolic outcomes of AMPK activation. Furthermore, malonyl-CoA, the product of the ACC-catalyzed reaction, is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. By reducing malonyl-CoA levels, this compound may indirectly promote the transport of fatty acids into the mitochondria for β-oxidation.

Anti-Inflammatory Pathway

This compound has demonstrated potent anti-inflammatory effects, notably by reducing levels of high-sensitivity C-reactive protein (hsCRP), an important marker of systemic inflammation. This effect is mediated through the transcriptional regulation of the CRP gene in hepatocytes. While the complete signaling cascade is still under investigation, evidence suggests that this compound's anti-inflammatory action may involve the modulation of transcription factors such as C/EBP-δ and NF-κB, which are known to regulate CRP expression.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy of this compound in patients with hypercholesterolemia. The following tables summarize the dose-dependent effects of this compound on key lipid and inflammatory biomarkers.

Table 1: Dose-Dependent Effects of this compound on Lipid Parameters in Patients with Hypercholesterolemia (TG ≥200 mg/dL)

| Dose | N | Mean % Change in HDL-C | Mean % Change in Triglycerides | Mean % Change in LDL-C | Mean % Change in ApoB |

| 150 mg | 23 | +18% | -27% | -15% | Proportionate Decrease |

| 300 mg | 24 | +12% | -39% | -15% | Proportionate Decrease |

| 600 mg | 24 | No Significant Change | No Significant Change | -25% | Proportionate Decrease |

| 900 mg | 23 | No Significant Change | No Significant Change | -25% | Proportionate Decrease |

| Placebo | 24 | - | - | - | - |

| Statistically significant change from baseline. Data from a 12-week, double-blind, randomized study.[5] |

Table 2: Effects of this compound as Add-On to Statin Therapy in Hypercholesterolemic Patients

| Treatment | N | Mean % Change in LDL-C | Median % Change in hsCRP |

| This compound 300 mg + Statin | 22 | -23.4% ± 4.7% | -26.1% |

| This compound 900 mg + Statin | 22 | -27.7% ± 4.3% | -53.9% |

| Placebo + Statin | 22 | -6.2% ± 4.3% | -11.1% |

| Statistically significant change compared to placebo. Data from an 8-week, double-blind, placebo-controlled, randomized phase 2 study.[6] |

Table 3: Effects of this compound in the ROYAL-1 Phase 2b Trial

| Treatment | Mean % Change in LDL-C | Median % Change in hsCRP |

| This compound 600 mg | -17.2% | -40.0% |

| Placebo | -5.5% | -6.1% |

| *Statistically significant change compared to placebo (p=0.0057 for LDL-C, p<0.0001 for hsCRP).[3] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the molecular targets of this compound in hepatocytes.

Quantification of ApoC-III mRNA by Real-Time Quantitative PCR (RT-qPCR)

This protocol describes the measurement of changes in apoC-III mRNA expression in hepatocytes following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate primary human hepatocytes or a suitable human hepatocyte cell line (e.g., HepG2) in appropriate culture vessels.

-

Allow cells to adhere and reach a desired confluency (typically 70-80%).

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. RNA Extraction:

-

Following treatment, wash cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).

-

Extract total RNA using a commercially available RNA isolation kit following the manufacturer's instructions.

-

Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or agarose gel electrophoresis.

3. Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.

4. RT-qPCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for human apoC-III, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in apoC-III mRNA expression in this compound-treated cells compared to control cells.

Measurement of Acetyl-CoA Carboxylase (ACC) Activity

This assay determines the effect of this compound on the enzymatic activity of ACC in hepatocytes.

1. Cell Culture and Lysate Preparation:

-

Culture and treat hepatocytes with this compound as described in section 4.1.

-

After treatment, wash cells with cold PBS and scrape them into a lysis buffer containing protease and phosphatase inhibitors.

-

Homogenize the cells and centrifuge to obtain a clear cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

2. ACC Activity Assay:

-

The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into acid-stable malonyl-CoA.

-

Prepare a reaction mixture containing the cell lysate, ATP, acetyl-CoA, and [¹⁴C]HCO₃⁻ in a suitable buffer.

-

Initiate the reaction and incubate at 37°C for a defined period.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Remove unincorporated [¹⁴C]HCO₃⁻ by drying the samples.

-

Quantify the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.

-

Calculate the specific activity of ACC (e.g., in nmol/min/mg protein) and compare the activity in this compound-treated samples to control samples.

Western Blot Analysis of AMPK Phosphorylation

This protocol is used to assess the phosphorylation status of AMPK, as an indicator of its activation, in response to this compound treatment.

1. Cell Culture, Treatment, and Lysis:

-

Culture and treat hepatocytes with this compound as described in section 4.1.

-

Prepare cell lysates as described in section 4.2, ensuring the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (e.g., anti-phospho-AMPKα Thr172).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

4. Detection and Analysis:

-

Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPKα.

-

Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK to determine the relative activation of AMPK.

Conclusion

This compound exerts its effects on hepatocytes through a multi-pronged approach, primarily by downregulating apoC-III mRNA and inhibiting ACC1 activity. These actions lead to a favorable modulation of lipid metabolism, resulting in reduced plasma levels of triglycerides and LDL-C. Additionally, its anti-inflammatory properties, demonstrated by a significant reduction in hsCRP, suggest a broader therapeutic potential. The compiled quantitative data from clinical trials underscore its efficacy in a clinical setting. The experimental protocols provided offer a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and similar therapeutic agents in the context of hepatic lipid and inflammatory pathways. Further research is warranted to fully elucidate the direct and indirect interactions of this compound with key regulatory proteins such as AMPK and to explore its long-term safety and efficacy in various patient populations.

References

- 1. A Systematic Review of the Randomized Controlled Trials of this compound and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gemphire Announces Top-Line Data From ROYAL-1 Phase 2b Clinical Trial In Hypercholesterolemic Patients [clinicalleader.com]

- 4. Inhibition of Hepatic AMPK Pathway Contributes to Free Fatty Acids-Induced Fatty Liver Disease in Laying Hen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness and tolerability of a new lipid-altering agent, this compound, in patients with low levels of high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound as add-on to stable statin therapy in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemcabene's Impact on Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gemcabene is an investigational lipid-lowering agent that has demonstrated significant effects on fatty acid and triglyceride metabolism. Its mechanism of action is multifactorial, primarily involving the transcriptional regulation of key genes involved in hepatic lipogenesis and lipoprotein metabolism. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's effects, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the known signaling pathways.

Core Mechanism of Action

This compound's primary influence on fatty acid metabolism stems from its ability to modulate the expression of critical regulatory genes within the liver. Preclinical studies have shown that this compound downregulates the hepatic messenger RNA (mRNA) levels of Acetyl-CoA Carboxylase 1 (ACC1) and Apolipoprotein C-III (ApoC-III)[1][2].

-

Downregulation of Acetyl-CoA Carboxylase 1 (ACC1): ACC1 is the rate-limiting enzyme in de novo lipogenesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By reducing the transcription of the ACC1 gene, this compound decreases the synthesis of malonyl-CoA, a crucial building block for fatty acid synthesis[1]. This reduction in hepatic fatty acid synthesis is a cornerstone of this compound's lipid-lowering effects.

-

Downregulation of Apolipoprotein C-III (ApoC-III): ApoC-III is a key protein that inhibits lipoprotein lipase (LPL) and hepatic lipase, enzymes responsible for the hydrolysis of triglycerides from very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By decreasing the expression of the APOC3 gene, this compound is believed to enhance the clearance of VLDL from the circulation, thereby reducing plasma triglyceride levels[2][3].

The precise upstream signaling pathways that mediate this compound's transcriptional effects on ACC1 and APOC3 are not yet fully elucidated.

Quantitative Effects on Lipid Parameters

Multiple clinical trials have evaluated the efficacy of this compound in various patient populations. The following tables summarize the quantitative data on its effects on key lipid and lipoprotein parameters.

Table 1: Effect of this compound on LDL-Cholesterol (LDL-C) in Patients with Hypercholesterolemia

| Clinical Trial | Patient Population | Treatment Group | Duration | Mean Baseline LDL-C (mg/dL) | Mean Percent Change from Baseline in LDL-C |

| ROYAL-1 (NCT02634151) | Hypercholesterolemia on stable statin therapy | This compound 600 mg QD | 12 weeks | ~134 | Varies by statin intensity, with reductions observed[4] |

| COBALT-1 (NCT02722408) | Homozygous Familial Hypercholesterolemia | This compound 300 mg QD (4 weeks) | 12 weeks (dose-escalation) | Not specified | -26%[3] |

| This compound 600 mg QD (4 weeks) | -30%[3] | ||||

| This compound 900 mg QD (4 weeks) | -29%[3] | ||||

| Phase 2 Study | Hypercholesterolemia on stable statin therapy | This compound 300 mg QD | 8 weeks | Not specified | -23.4%[5] |

| This compound 900 mg QD | -27.7%[5] |

Table 2: Effect of this compound on HDL-Cholesterol (HDL-C) and Triglycerides (TG)

| Clinical Trial | Patient Population | Treatment Group | Duration | Mean Percent Change from Baseline in HDL-C | Mean Percent Change from Baseline in Triglycerides |

| Dose-Response Study | Low HDL-C and TG ≥200 mg/dL | This compound 150 mg QD | 12 weeks | +18%[6] | -27%[6] |

| This compound 300 mg QD | +12% (not significant)[6] | -39%[6] | |||

| COBALT-1 (NCT02722408) | Homozygous Familial Hypercholesterolemia | This compound (300-900 mg QD) | 12 weeks | No significant change[3] | No significant change[3] |

Table 3: Effect of this compound on Other Lipoprotein Parameters

| Clinical Trial | Patient Population | Treatment Group | Duration | Parameter | Mean Percent Change from Baseline |

| COBALT-1 (NCT02722408) | Homozygous Familial Hypercholesterolemia | This compound (300-900 mg QD) | 12 weeks | Non-HDL-C | -30%[3] |

| Apolipoprotein B (ApoB) | -30%[3] | ||||

| Apolipoprotein E (ApoE) | -30%[3] | ||||

| Dose-Response Study | Low HDL-C and TG ≥200 mg/dL | This compound 150 mg QD | 12 weeks | Apolipoprotein A-I (ApoA-I) | +6%[6] |

| Apolipoprotein A-II (ApoA-II) | +6%[6] | ||||

| Low HDL-C | This compound 600-900 mg QD | Apolipoprotein B (ApoB) | Proportionate decrease with LDL-C[6] |

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating this compound.

COBALT-1 Trial (NCT02722408)

-

Study Design: A Phase 2, open-label, dose-finding study.

-

Patient Population: Patients with a confirmed diagnosis of Homozygous Familial Hypercholesterolemia (HoFH) on stable lipid-lowering therapy.

-

Intervention: A sequential dose-escalation of this compound:

-

300 mg once daily (QD) for 4 weeks.

-

600 mg QD for the following 4 weeks.

-

900 mg QD for the final 4 weeks.

-

-

Key Inclusion Criteria:

-

Age ≥ 17 years.

-

Genetic or clinical diagnosis of HoFH.

-

Stable lipid-lowering therapy for at least 4 weeks prior to screening.

-

Fasting LDL-C > 130 mg/dL at screening.

-

-

Lipid Analysis: Blood samples were collected at baseline and at specified intervals throughout the treatment period. Standard enzymatic assays were used to determine the concentrations of total cholesterol, HDL-C, and triglycerides. LDL-C was calculated using the Friedewald formula, provided that triglyceride levels were below 400 mg/dL. Apolipoproteins were measured using immunoturbidimetric assays.

ROYAL-1 Trial (NCT02634151)

-

Study Design: A 12-week, Phase 2, randomized, double-blind, placebo-controlled study.

-

Patient Population: Patients with hypercholesterolemia on stable moderate or high-intensity statin therapy.

-

Intervention:

-

This compound 600 mg QD.

-

Placebo QD.

-

-

Key Inclusion Criteria:

-

Age ≥ 18 years.

-

Stable statin therapy for at least 12 weeks prior to screening.

-

Fasting LDL-C ≥ 100 mg/dL at screening.

-

-

Lipid Analysis: Similar to the COBALT-1 trial, lipid profiles were assessed at baseline and at the end of the 12-week treatment period using standard laboratory procedures.

Visualizing the Molecular Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical clinical trial workflow.

Caption: Proposed mechanism of this compound in hepatocytes.

Caption: Generalized workflow of a randomized clinical trial for this compound.

Discussion and Future Directions

This compound represents a novel approach to lipid management by targeting the transcriptional regulation of key genes in fatty acid and triglyceride metabolism. The available data robustly demonstrate its efficacy in lowering LDL-C, non-HDL-C, ApoB, and triglycerides in various patient populations.

A critical area for future research is the elucidation of the precise molecular signaling pathways through which this compound exerts its transcriptional effects. Understanding the upstream regulators and nuclear receptors that mediate the downregulation of ACC1 and APOC3 will provide a more complete picture of its mechanism of action. Furthermore, while the current evidence points towards a transcriptional mechanism, in vitro studies directly assessing the enzymatic activity of ACC1 and CPT1 in the presence of this compound would be valuable to rule out any direct enzymatic modulation.

References

- 1. This compound downregulates inflammatory, lipid-altering and cell-signaling genes in the STAM™ model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. irispublishers.com [irispublishers.com]

- 3. A Systematic Review of the Randomized Controlled Trials of this compound and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Cobalt Ions in Angiogenesis—A Review [mdpi.com]

- 6. Effectiveness and tolerability of a new lipid-altering agent, this compound, in patients with low levels of high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the discovery and development of Gemcabene

An In-Depth Technical Guide to the Discovery and Development of Gemcabene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an innovative, first-in-class, small-molecule drug candidate with a dual mechanism of action targeting both lipid metabolism and inflammation. Discovered in 1995, it has undergone extensive preclinical and clinical evaluation for various dyslipidemias and related inflammatory conditions.[1][2] this compound's unique profile, characterized by its ability to lower low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and high-sensitivity C-reactive protein (hsCRP), positions it as a potential therapy for patients who are unable to reach their treatment goals with existing medications.[3][4] This guide provides a comprehensive overview of this compound's discovery, mechanism of action, and clinical development, presenting key data and experimental methodologies for the scientific community.

Discovery and Initial Development

This compound, chemically known as 6,6'-oxybis[2,2-dimethylhexanoic acid] and formulated as a monocalcium salt, was discovered at Parke-Davis in 1995.[1][3] The initial clinical program, later developed by Pfizer, focused on its properties of elevating high-density lipoprotein cholesterol (HDL-C) and lowering triglycerides.[3] this compound is a dialkyl ether dicarboxylic acid, and its development has been aimed at treating patients with hypercholesterolemia and hypertriglyceridemia, particularly those who do not respond adequately to statins or fibrates.[3][5] After a period of partial clinical hold by the FDA, the trial program for this compound was allowed to resume in 2020.[1][2]

Mechanism of Action

This compound exerts its therapeutic effects through distinct pathways that modulate lipid metabolism and inflammation.

Lipid-Lowering Effects

The primary lipid-lowering mechanism of this compound involves the regulation of key molecules in lipid synthesis and transport.

-

Inhibition of Hepatic Synthesis : this compound inhibits the incorporation of 14C-acetate into hepatocytes, which is a critical step in the biosynthesis of both fatty acids and cholesterol.[1][2]

-

Reduction of Apolipoprotein C-III (ApoC-III) : It reduces the hepatic messenger RNA levels of ApoC-III.[1] Since ApoC-III is a key inhibitor of lipoprotein lipase and hepatic lipase, its reduction enhances the clearance of very-low-density lipoproteins (VLDL) and their remnants from the circulation.[1][6]

These actions collectively lead to a reduction in plasma LDL-C and triglycerides.[1]

Anti-Inflammatory Effects

Inflammation is a critical component in the progression of atherosclerosis, and hsCRP is a key biomarker of cardiovascular risk. This compound has demonstrated a potent ability to reduce CRP levels through a transcriptional mechanism.[2][7]

-

Inhibition of Cytokine-Induced CRP : In human hepatoma cells, this compound inhibits the production of CRP induced by pro-inflammatory cytokines IL-6 and IL-1β in a concentration-dependent manner.[7]

-

Transcriptional Downregulation : Studies using luciferase reporter assays with human CRP regulatory sequences revealed that this compound reduces CRP transcription. This effect is mediated through the overlapping downstream binding sites for the transcription factors C/EBP-δ (CCAAT/enhancer-binding protein delta) and NF-κB (nuclear factor kappa B) on the CRP gene promoter.[7]

References

- 1. A Systematic Review of the Randomized Controlled Trials of this compound and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. irispublishers.com [irispublishers.com]

- 4. Efficacy and safety of this compound as add-on to stable statin therapy in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound, a first-in-class lipid-lowering agent in late-stage development, down-regulates acute-phase C-reactive protein via C/EBP-δ-mediated transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemcabene: A Technical Overview of its Chemical Properties and Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcabene is an investigational, first-in-class, small-molecule drug candidate with a dual-action mechanism aimed at managing lipid disorders and associated inflammation. Administered as a monocalcium salt, this compound is a dialkyl ether dicarboxylic acid developed for patients who are unable to achieve target lipid levels with current standard-of-care therapies[1][2]. Its primary therapeutic effects include lowering low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and C-reactive protein (CRP), while also increasing high-density lipoprotein cholesterol (HDL-C)[1][3][4]. This document provides a detailed technical overview of this compound's chemical structure, properties, mechanism of action, and the experimental basis for its characterization.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 6,6'-oxybis(2,2-dimethylhexanoic acid), is a symmetrical dicarboxylic acid[1][4]. Its structure is characterized by two dimethylhexanoic acid moieties linked by an ether bond.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid | [1][4] |

| Chemical Formula | C₁₆H₃₀O₅ | [1][3] |

| CAS Number | 183293-82-5 | [4] |

| Synonyms | CI-1027, PD 72953, 6,6'-oxybis(2,2-dimethylhexanoic acid) | [4][5] |

| InChIKey | SDMBRCRVFFHJKR-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O | [1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 302.41 g/mol | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.16 | DrugBank |

| Water Solubility (Predicted) | 0.0608 mg/mL | DrugBank |

| pKa (Strongest Acidic) | 4.38 | DrugBank |

Mechanism of Action

This compound exerts its therapeutic effects through two distinct and complementary pathways: modulation of lipid metabolism and suppression of inflammation.

Lipid-Lowering Effects

The primary lipid-modifying actions of this compound are independent of the LDL receptor (LDLR)[6][7]. Its mechanism involves two key actions in the liver:

-

Inhibition of Lipid Synthesis : this compound inhibits the incorporation of ¹⁴C-acetate into hepatocytes. This action disrupts the upstream biosynthesis of both fatty acids and cholesterol, leading to reduced production of their downstream products[1][7][8].

-

Reduction of ApoC-III mRNA : It reduces the hepatic messenger RNA for apolipoprotein C-III (apoC-III). Since apoC-III is a key inhibitor of lipoprotein lipase and hepatic lipase, its reduction enhances the clearance of very-low-density lipoprotein (VLDL) and triglycerides from circulation[1][8].

Caption: this compound's dual mechanism for lowering lipids in hepatocytes.

Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory activity by significantly reducing levels of high-sensitivity C-reactive protein (CRP), a key biomarker of cardiovascular risk[1][8]. This effect is achieved through the transcriptional downregulation of CRP expression in the liver. Pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) typically induce CRP production. This compound intervenes in this pathway by inhibiting the activity of the transcription factors C/EBP-δ and NF-κB, which are crucial for CRP gene expression[2][5][9].

Caption: this compound's inhibition of the pro-inflammatory CRP signaling pathway.

Pharmacological Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy of this compound across different patient populations. The quantitative outcomes of key studies are summarized below.

Table 3: Efficacy of this compound in Homozygous Familial Hypercholesterolemia (COBALT-1) [6][7]

| Treatment Duration & Dose | Mean Change from Baseline in LDL-C | p-value |

| Week 4 (300 mg/day) | -26% | 0.004 |

| Week 8 (600 mg/day) | -30% | 0.001 |

| Week 12 (900 mg/day) | -29% | 0.001 |

Table 4: Efficacy of this compound as Add-On to Statin Therapy (Phase 2, 8 Weeks)

| Treatment Group | Mean % Change in LDL-C vs. Placebo | Median % Change in hsCRP vs. Placebo |

| This compound 300 mg/day | -17.2% (p=0.005) | -15.0% (p=0.196) |

| This compound 900 mg/day | -21.5% (p<0.001) | -42.8% (p<0.001) |

Table 5: Efficacy of this compound in Patients with Low HDL-C (12 Weeks)

| Patient Stratum | Treatment Dose | % Change in HDL-C | % Change in Triglycerides | % Change in LDL-C |

| TG ≥200 mg/dL | 150 mg/day | +18% (p<0.05) | -27% (p<0.05) | Not Significant |

| 300 mg/day | +12% (NS) | -39% (p<0.05) | Not Significant | |

| All Low HDL-C | 600 mg/day | Not Significant | Not Significant | -15% (p<0.05) |

| 900 mg/day | Not Significant | Not Significant | -25% (p<0.05) |

Experimental Protocols

The mechanisms of this compound have been elucidated through a combination of in vitro cellular assays and structured clinical trials.

In Vitro Protocol: CRP Inhibition in Human Hepatoma Cells

This protocol is a summary of the methodology used to determine this compound's effect on cytokine-induced CRP production[2][5].

-

Objective: To investigate if this compound inhibits IL-6 and IL-1β induced CRP production and to elucidate the transcriptional mechanism.

-

Cell Lines: Human hepatoma cells (e.g., PLC/PRF/5 'Alexander' or HepG2).

-

Methodology:

-

Cell Culture: Cells are cultured to confluence in standard media.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.25 mM to 2.0 mM) for 2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with a combination of IL-6 and IL-1β to induce CRP expression. A control group without cytokine stimulation is maintained.

-

CRP Measurement: After an incubation period, the concentration of CRP secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Luciferase Reporter Gene Assay:

-

Construct: A plasmid containing the human CRP promoter sequence fused to a luciferase reporter gene (pCRP900) is constructed.

-

Transfection: Hepatoma cells are transfected with the pCRP900 construct.

-

Experiment: Transfected cells undergo the same this compound pre-treatment and cytokine stimulation as described above.

-

Analysis: Luciferase activity is measured to quantify CRP promoter activity. A significant reduction in luciferase activity in this compound-treated cells indicates transcriptional downregulation.

-

-

Site-Directed Mutagenesis and Gel Shift Assays: To identify the specific transcription factors involved, mutations are introduced into the C/EBP and NF-κB binding sites on the CRP promoter in the luciferase construct. Gel shift assays are then used to confirm that this compound interferes with the binding of C/EBP-δ to the CRP promoter[2][5].

Clinical Trial Protocol: Adjunctive Therapy in Hypercholesterolemia

This protocol outlines the typical design for a clinical study evaluating this compound as an add-on therapy.

-

Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with hypercholesterolemia who are on stable statin therapy but have not reached their LDL-C goal.

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population:

-

Adult males and postmenopausal females.

-

Diagnosed with hypercholesterolemia.

-

On a stable dose of statin therapy for at least 4 weeks.

-

Baseline LDL-C above a specified threshold (e.g., ≥100 mg/dL).

-

-

Methodology:

-

Screening & Run-in: Patients undergo a screening period to ensure they meet all inclusion/exclusion criteria, followed by a dietary lead-in period.

-

Randomization: Eligible patients are randomized into cohorts to receive once-daily oral doses of this compound (e.g., 300 mg, 900 mg) or a matching placebo.

-

Treatment Period: Patients are treated for a defined period (e.g., 8-12 weeks).

-

Assessments: Blood samples are collected at baseline and at specified intervals throughout the study to measure lipid parameters (LDL-C, HDL-C, TG, ApoB) and inflammatory markers (hsCRP). Safety is monitored through adverse event reporting and clinical laboratory tests.

-

-